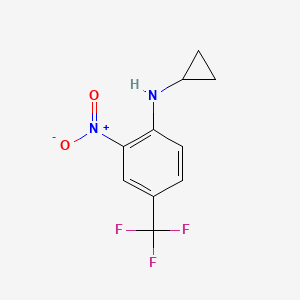

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-4-8(14-7-2-3-7)9(5-6)15(16)17/h1,4-5,7,14H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYYMXQIRKBFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589556 | |

| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887351-41-9 | |

| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887351-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable component in the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation.

Core Compound Identity and Significance

This compound is a substituted aniline derivative with the CAS Number 887351-41-9 [1][2][3]. The molecule's structure is characterized by three key functional groups attached to a benzene ring: a cyclopropylamine group, a nitro group, and a trifluoromethyl group. This specific arrangement of electron-withdrawing and sterically distinct moieties imparts unique chemical properties that are highly sought after in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 887351-41-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1] |

| Molecular Weight | 246.19 g/mol | [3] |

| Appearance | (Expected) Crystalline solid | Inferred from related compounds |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | Sealed in a dry, 2-8°C environment | [3] |

The primary significance of this compound lies in its role as a versatile building block, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. The N-cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the trifluoromethyl group often enhances binding affinity and cell permeability of the final drug candidate. The nitro group serves as a key chemical handle for further synthetic transformations, most commonly reduction to an amine, which can then be elaborated into various linkers or pharmacophores.

Proposed Synthesis and Mechanistic Rationale

The proposed starting material is 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The chlorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro group at the ortho position and the trifluoromethyl group at the para position.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on similar preparations of N-cyclopropyl-nitroanilines and is presented as a robust starting point for laboratory synthesis[4][5].

-

Reaction Setup: To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5-10 volumes), add cyclopropylamine (1.5-2.0 eq).

-

Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions, as it can solvate the cationic intermediates without deactivating the nucleophile. A slight excess of cyclopropylamine is used to drive the reaction to completion.

-

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: Heating is necessary to overcome the activation energy of the reaction. Monitoring ensures that the reaction is stopped once the starting material is consumed, preventing the formation of byproducts.

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold water. This will precipitate the product.

-

Causality: The organic product is insoluble in water, and this step effectively separates it from the water-soluble DMSO and any excess amine.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water to remove residual impurities. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Causality: Recrystallization or chromatography is essential to achieve high purity by separating the target compound from unreacted starting materials and any side products.

-

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized this compound, a standard suite of analytical techniques should be employed.

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid).

-

Detection: UV at a wavelength such as 254 nm.

-

-

Expected Result: A major peak corresponding to the product, with purity calculated as the percentage of the total peak area.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

-

Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.06. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure.

-

Methods: ¹H NMR and ¹⁹F NMR.

-

Expected ¹H NMR Signals: Resonances corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopropyl group.

-

Expected ¹⁹F NMR Signals: A singlet corresponding to the CF₃ group.

Application in PROTAC Synthesis

As a designated "Protein Degrader Building Block," the primary application of this molecule is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC typically involves three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker to connect them. This compound is a precursor to a linker or a part of the target protein ligand. The nitro group is the key reactive site for elaboration.

General Workflow for PROTAC Synthesis:

Caption: General workflow for utilizing the building block in PROTAC synthesis.

The first step is the reduction of the nitro group to an amine. This amine is a versatile nucleophile that can be used in various coupling reactions, such as amide bond formation, to attach a linker. The other end of the linker is then connected to the second ligand to complete the PROTAC structure.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for closely related compounds such as 2-(Trifluoromethyl)aniline and other nitroanilines, the following precautions are strongly advised:

-

Hazard Classification (Anticipated):

-

Skin Irritant.

-

Serious Eye Irritant.

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Work in a well-ventilated area or under a chemical fume hood.

-

-

Handling:

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, call a poison center or doctor immediately.

-

References

-

CP Lab Safety. N-Cyclopropyl-2-nitro-4-trifluoromethylaniline, min 98%, 100 grams.[Link]

- Google Patents.

- Google Patents.EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.[Link]

-

PubChem. 2-nitro-N-(4-nitrophenyl)aniline.[Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE | 887351-41-9 [chemicalbook.com]

- 3. 887351-41-9|this compound|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

physicochemical properties of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

Introduction

This compound is a substituted aniline derivative of increasing interest within the fields of medicinal chemistry and materials science. As a complex organic building block, it incorporates several key functional groups that define its chemical behavior: a nucleophilic secondary amine, a sterically demanding N-cyclopropyl group, and two powerful electron-withdrawing groups (a nitro group and a trifluoromethyl group) on the aromatic ring. This unique combination of features makes it a valuable intermediate, particularly in the synthesis of targeted protein degraders and other complex molecular architectures.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document offers insights into the causality behind its properties, outlines detailed protocols for its characterization, and provides a framework for its effective use in a laboratory setting.

Chemical Identity and Structural Analysis

A thorough understanding of a molecule's properties begins with its fundamental identity and structure. The arrangement of functional groups in this compound is the primary determinant of its reactivity, solubility, and spectroscopic characteristics.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 887351-41-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1][3][4] |

| Molecular Weight | 246.19 g/mol | [2] |

Structural Features and Their Implications:

The molecule's properties are a direct consequence of its constituent parts:

-

Aniline Core: Provides the basic aromatic amine framework.

-

N-Cyclopropyl Group: This small, strained ring attached to the nitrogen atom introduces steric bulk, which can influence reaction kinetics and intermolecular interactions.

-

Ortho-Nitro Group: Positioned adjacent to the amine, this group exerts a powerful electron-withdrawing effect through both resonance and induction, significantly decreasing the basicity of the nitrogen atom.

-

Para-Trifluoromethyl Group: As one of the strongest electron-withdrawing groups, the -CF₃ moiety further deactivates the aromatic ring and reduces the electron density on the nitrogen, contributing to the molecule's unique electronic profile.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a highly functionalized aniline derivative of significant interest in modern medicinal chemistry. We will delve into its distinct molecular architecture, propose a logical synthetic pathway, and explore its emerging role as a key building block in the development of targeted therapeutics, particularly in the field of protein degradation. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a consolidation of available data but also expert insights into the practical application of this compound.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 887351-41-9) is a synthetic organic compound that has garnered attention as a versatile building block in the synthesis of complex bioactive molecules.[1] Its structure is characterized by a strategic arrangement of functional groups on an aniline scaffold: a cyclopropylamino group, a nitro group, and a trifluoromethyl group. This unique combination of substituents imparts specific steric and electronic properties to the molecule, making it a valuable precursor for the synthesis of novel therapeutic agents. Particularly noteworthy is its classification as a "Protein Degrader Building Block," indicating its utility in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.[1]

Molecular Structure Analysis

The molecular formula of this compound is C₁₀H₉F₃N₂O₂.[1] Its molecular weight is 246.19 g/mol .[1] A thorough understanding of its molecular structure is paramount to appreciating its reactivity and potential applications.

Core Anilino Scaffold

The foundational structure is an aniline ring, which provides a versatile platform for chemical modification. The electronic properties of the aromatic ring are significantly influenced by the attached functional groups.

The Trifluoromethyl Group (-CF₃)

Located at the 4-position of the aniline ring, the trifluoromethyl group is a potent electron-withdrawing group. This is primarily due to the high electronegativity of the fluorine atoms, which inductively pull electron density from the aromatic ring. This electronic effect has several important consequences:

-

Increased Acidity of the Amine: The electron-withdrawing nature of the -CF₃ group decreases the electron density on the nitrogen atom of the cyclopropylamino group, making the N-H proton (if present after secondary amine formation) more acidic than in unsubstituted anilines.

-

Modulation of Reactivity: The deactivation of the aromatic ring by the -CF₃ group influences its susceptibility to electrophilic aromatic substitution reactions.

-

Enhanced Lipophilicity and Metabolic Stability: In the context of drug design, the trifluoromethyl group is often introduced to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, rendering the -CF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

The Nitro Group (-NO₂)

Positioned at the 2-position, ortho to the cyclopropylamino group, the nitro group is also a strong electron-withdrawing group. Its presence further deactivates the aromatic ring and introduces significant steric hindrance around the amino group. The key implications of the nitro group are:

-

Orthogonal Steric Shielding: The bulky nitro group can sterically hinder reactions at the adjacent cyclopropylamino group and the neighboring positions on the aromatic ring, offering a degree of regiochemical control in synthetic transformations.

-

Hydrogen Bonding Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, which can influence the molecule's conformation and its interactions with biological targets.

-

Reducible Handle: The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and the introduction of diversity into derivative molecules.

The N-Cyclopropyl Group

The cyclopropyl ring attached to the amine nitrogen introduces unique conformational constraints and electronic properties:

-

Conformational Rigidity: The three-membered cyclopropyl ring is conformationally rigid, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

-

Increased Lipophilicity: Similar to the trifluoromethyl group, the cyclopropyl moiety increases the overall lipophilicity of the molecule.

-

Metabolic Stability: The cyclopropyl group is generally more metabolically stable than linear alkyl chains.

Spectroscopic Characterization (Inferred)

While specific, publicly available spectra for this compound are limited, we can predict the key features based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling to each other and potentially to the fluorine atoms of the -CF₃ group.- A signal for the N-H proton (if observable) in the mid-field region.- Signals for the methine and methylene protons of the cyclopropyl group in the upfield region (δ 0.5-3.0 ppm). |

| ¹³C NMR | - Aromatic carbon signals in the downfield region (δ 110-160 ppm).- A quartet for the carbon of the -CF₃ group due to coupling with the three fluorine atoms.- Signals for the carbons of the cyclopropyl group in the upfield region. |

| IR Spectroscopy | - N-H stretching vibration around 3300-3500 cm⁻¹.- Asymmetric and symmetric stretching vibrations of the nitro group around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.- C-F stretching vibrations in the region of 1000-1350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 246.19 g/mol .- Fragmentation patterns characteristic of the loss of the nitro group, cyclopropyl group, and trifluoromethyl group. |

Synthesis Methodology

Proposed Synthetic Protocol

A potential synthetic route involves the reaction of a suitable fluorinated and nitrated benzene derivative with cyclopropylamine. For instance, starting from 1-fluoro-2-nitro-4-(trifluoromethyl)benzene:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add cyclopropylamine (1.2-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are chosen to facilitate the SNAAr reaction by solvating the cation of the base and leaving the anion more reactive.

-

Base: A base is required to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct of the reaction.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro and trifluoromethyl groups.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of high-value compounds for the pharmaceutical industry.

Building Block for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology represents a paradigm shift in drug discovery, enabling the targeting of proteins that have been traditionally considered "undruggable."

This compound serves as a valuable building block for the synthesis of the "warhead" component of a PROTAC, which is the part of the molecule that binds to the target protein. The strategic placement of the functional groups on this aniline derivative allows for further chemical modifications to optimize binding affinity and selectivity for the protein of interest.

The nitro group can be reduced to an amine, which can then be used as a point of attachment for a linker that connects the warhead to the E3 ligase-binding moiety. The trifluoromethyl and cyclopropyl groups, as discussed earlier, can enhance the drug-like properties of the final PROTAC molecule, such as cell permeability and metabolic stability.

Diagram 1: Role of this compound in PROTAC Synthesis

Caption: Synthetic workflow from the aniline building block to a PROTAC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a strategically designed molecule with significant potential in the field of medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and potent therapeutic agents. The insights provided in this guide regarding its molecular structure, potential synthetic routes, and applications, particularly in the burgeoning area of targeted protein degradation, are intended to empower researchers and drug development professionals in their pursuit of novel and effective therapies. As the field of PROTACs and other advanced therapeutic modalities continues to evolve, the importance of well-designed building blocks like this compound is set to grow, making it a compound of considerable interest for future research and development endeavors.

References

An In-Depth Technical Guide to the Spectral Analysis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of the novel compound N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. As this molecule holds potential interest for researchers in drug discovery and materials science, a thorough understanding of its structural features is paramount. In the absence of published experimental spectra, this document presents predicted spectral data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes a detailed, field-proven experimental protocol for data acquisition, offering a robust framework for researchers to validate these predictions. The causality behind experimental choices is elucidated, ensuring a deep understanding of the analytical workflow. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and characterization of this and structurally related compounds.

Introduction

This compound is a multifaceted aromatic compound featuring a unique combination of functional groups: a cyclopropylamine moiety, a nitro group, and a trifluoromethyl group. This distinct substitution pattern on the aniline scaffold suggests a range of potential applications, from agrochemicals to pharmaceuticals, where such functionalities are known to impart specific biological activities and physicochemical properties. Accurate structural elucidation is the cornerstone of any research and development endeavor. Spectroscopic techniques are the most powerful tools for this purpose, providing unambiguous evidence of molecular structure.

This guide delves into the four primary spectroscopic methods for the characterization of small organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To delineate the carbon-hydrogen framework and the electronic environment of each nucleus.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Due to the novelty of this compound, this guide utilizes predicted spectral data as a baseline for analysis. The subsequent sections provide not only these predicted values but also detailed, robust protocols for their experimental verification, empowering researchers to confirm the structure of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) is summarized in Table 1 . The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-3 |

| ~7.6 | dd | 1H | H-5 |

| ~7.0 | d | 1H | H-6 |

| ~6.5 | br s | 1H | N-H |

| ~2.6 | m | 1H | Cyclopropyl-CH |

| ~0.9 | m | 2H | Cyclopropyl-CH₂ |

| ~0.6 | m | 2H | Cyclopropyl-CH₂ |

Causality of Predictions: The aromatic protons are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton ortho to the strongly electron-withdrawing nitro group (H-3) is predicted to be the most downfield. The trifluoromethyl group, another electron-withdrawing group, will also deshield adjacent protons. The N-H proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. The cyclopropyl protons will appear in the upfield region, characteristic of strained aliphatic rings.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2 .

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-1 (C-NH) |

| ~140 | C-2 (C-NO₂) |

| ~128 (q) | C-4 (C-CF₃) |

| ~125 (q) | CF₃ |

| ~122 | C-3 |

| ~120 | C-5 |

| ~115 | C-6 |

| ~25 | Cyclopropyl-CH |

| ~7 | Cyclopropyl-CH₂ x 2 |

Causality of Predictions: The aromatic carbons are found in the 110-150 ppm range. The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups are expected to be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent peak.[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a standard pulse program with a relaxation delay of 2-5 seconds.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Diagram of NMR Experimental Workflow:

Caption: Workflow for NMR spectral acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization (EI) mass spectrum of this compound are listed in Table 3 .

Table 3: Predicted Key Ions in the Mass Spectrum

| m/z (mass-to-charge ratio) | Ion | Plausible Origin |

| 246.06 | [M]⁺ | Molecular Ion |

| 229 | [M-OH]⁺ | Loss of OH from the nitro group (ortho effect) |

| 216 | [M-NO]⁺ | Loss of nitric oxide |

| 200 | [M-NO₂]⁺ | Loss of the nitro group |

| 187 | [M-C₃H₅N]⁺ | Loss of cyclopropylamine radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Causality of Predictions: The molecular ion peak is expected at m/z 246, corresponding to the molecular weight of the compound (C₁₀H₉F₃N₂O₂). Aromatic nitro compounds often exhibit characteristic fragmentation patterns, including the loss of O, NO, and NO₂. The presence of the cyclopropylamine group may lead to cleavage of the C-N bond. The highly stable trifluoromethyl cation is also a likely fragment.

Experimental Protocol for GC-MS Data Acquisition

This protocol describes a standard method for analyzing a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph:

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Set to 250 °C in splitless mode to maximize sensitivity.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This temperature program allows for good separation from any potential impurities.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is chosen to induce reproducible fragmentation patterns that can be compared with spectral libraries.[3][4]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 40-450 amu to cover the molecular ion and expected fragments.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Diagram of GC-MS Experimental Workflow:

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Predicted Infrared Absorption Bands

The predicted major IR absorption bands for this compound are listed in Table 4 .

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350-3310 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch (aromatic & vinyl) | Aromatic & Cyclopropyl |

| ~2950-2850 | C-H Stretch (aliphatic) | Cyclopropyl |

| ~1610, ~1475 | C=C Stretch | Aromatic Ring |

| ~1530 | N-O Asymmetric Stretch | Nitro Group |

| ~1350 | N-O Symmetric Stretch | Nitro Group |

| ~1320 | C-F Stretch | Trifluoromethyl Group |

| ~1170, ~1130 | C-F Stretch | Trifluoromethyl Group |

| ~1250-1335 | C-N Stretch | Aromatic Amine |

| ~830 | C-H Out-of-plane Bend | Aromatic Ring |

Causality of Predictions: The N-H stretch of a secondary amine typically appears as a single sharp band in the region of 3350-3310 cm⁻¹.[5] The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be just below 3000 cm⁻¹. The nitro group gives rise to two strong and characteristic bands for its asymmetric and symmetric stretches.[6][7] The C-F stretches of the trifluoromethyl group are also expected to be strong and appear in the 1350-1100 cm⁻¹ region.[8]

Experimental Protocol for FTIR Data Acquisition

This protocol details the Attenuated Total Reflectance (ATR) method, which is a simple and rapid technique for acquiring the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.

-

Compare the experimental spectrum with the predicted data.

-

Diagram of FTIR-ATR Experimental Workflow:

Caption: Workflow for FTIR-ATR analysis.

Conclusion

This technical guide has provided a comprehensive set of predicted spectral data for this compound, a compound of significant interest in chemical research. The detailed, step-by-step protocols for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offer a clear and robust framework for the experimental verification of these predictions. By explaining the causality behind experimental choices and providing visual workflows, this guide aims to empower researchers to confidently characterize this and other novel molecules. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of synthesized materials, which is a critical step in advancing scientific discovery.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. [Link]

-

ACD/Labs. (2024). NMR Prediction. [Link]

-

Wang, J., et al. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(25), 12432–12440. [Link]

-

Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

-

Mestrelab Research. (2024). Mnova NMRPredict. [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Nuances of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Guide to Safe Handling and Application

For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into the discovery pipeline necessitates a comprehensive understanding of their properties, handling requirements, and potential applications. N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a substituted aniline derivative, has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This guide provides an in-depth technical overview of its safety, handling, and core applications, grounded in scientific principles and practical laboratory experience.

Compound Profile: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use. This compound is a solid at room temperature with a melting point range of 70-80°C.[1] Its predicted boiling point is approximately 308.3°C and it has a predicted density of around 1.505 g/cm³.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887351-41-9 | [2] |

| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1] |

| Molecular Weight | 246.19 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 70-80 °C | [1] |

| Boiling Point (Predicted) | 308.3 ± 42.0 °C | [1] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

The structure, featuring a nitro group ortho to the amine and a trifluoromethyl group para to the amine, dictates its reactivity and potential hazards. The electron-withdrawing nature of the nitro and trifluoromethyl groups influences the nucleophilicity of the aniline nitrogen, a key consideration in its synthetic applications.

Hazard Identification and Toxicological Profile

Based on data for structurally related compounds such as 4-nitro-3-(trifluoromethyl)aniline, this compound should be handled as a hazardous substance. The European Chemicals Agency (ECHA) has classified 4-nitro-3-(trifluoromethyl)aniline as toxic if swallowed, harmful in contact with skin, causing serious eye irritation, harmful if inhaled, causing skin irritation, and potentially causing respiratory irritation.[3]

Key Hazard Statements for Structurally Similar Compounds:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Given its classification as a potent compound, all handling should be performed by trained personnel in a controlled laboratory environment.

Exposure Controls and Personal Protection: A Mandate for Caution

Due to its hazardous nature, strict exposure controls are imperative when working with this compound. The following personal protective equipment (PPE) and engineering controls are mandatory:

-

Engineering Controls: All work with the solid compound or its solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.

-

Skin Protection:

-

Gloves: Wear two pairs of nitrile gloves or other chemically resistant gloves. Dispose of the outer pair immediately after handling the compound.

-

Lab Coat: A flame-resistant lab coat that is regularly laundered is essential.

-

-

Respiratory Protection: If there is a risk of generating dust outside of a ventilated enclosure, a certified respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage: Mitigating Risk at Every Step

Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.

Storage:

-

Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.[1]

-

Keep away from heat, sparks, and open flames.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where the compound is handled.

Reactivity Profile and Incompatible Materials

This compound is expected to be incompatible with:

-

Strong Oxidizing Agents: Reactions with strong oxidants can be vigorous and potentially explosive.

-

Strong Acids and Bases: These can cause decomposition or unwanted side reactions.

-

Reducing Agents: The nitro group can be reduced, leading to different chemical species.

Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

Spill, Leak, and Disposal Procedures: A Protocol for Preparedness

In the event of a spill or leak, follow these procedures:

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.

-

Containment: Wearing appropriate PPE, carefully sweep up the spilled solid using an inert absorbent material (e.g., vermiculite, sand). Avoid generating dust.

-

Collection: Place the contained material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Disposal: Dispose of this compound and any contaminated materials as hazardous waste. All disposal must be in accordance with local, state, and federal regulations. Engage a licensed hazardous waste disposal company for proper management.

Applications in Research and Development: A Key Building Block in Targeted Protein Degradation

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN).

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[4] This is often achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The aniline moiety of this compound can be chemically modified, for example, through reduction of the nitro group to an amine, to serve as an attachment point for linkers in PROTAC synthesis. The trifluoromethyl group can enhance binding affinity and metabolic stability of the final compound.

While specific, publicly disclosed PROTACs utilizing this exact molecule are often proprietary, the general synthetic strategies are well-documented in the scientific literature. The synthesis of Cereblon ligands is a key area of research in the development of new therapeutics for a variety of diseases, including cancer.[5][6][7]

Experimental Protocols

Protocol 1: Safe Weighing and Solution Preparation of this compound

Given the potent nature of this compound, a meticulous approach to weighing and solution preparation is essential to prevent exposure and contamination.

Materials:

-

This compound

-

Analytical balance within a ventilated balance enclosure (VBE) or a chemical fume hood

-

Anti-static weigh paper or weigh boat

-

Spatula

-

Appropriate solvent (e.g., DMSO, DMF)

-

Volumetric flask

-

Appropriate PPE (as outlined in Section 3)

Procedure:

-

Preparation: Don all required PPE. Ensure the VBE or fume hood is functioning correctly. Decontaminate the work surface before and after use.

-

Taring: Place the weigh paper or boat on the analytical balance and tare to zero.

-

Dispensing: Carefully and slowly dispense a small amount of this compound onto the weigh paper. Avoid any sudden movements that could generate dust. Use a light touch with the spatula.

-

Weighing: Record the weight of the compound.

-

Transfer: Carefully transfer the weighed solid into the volumetric flask.

-

Dissolution: Add the desired solvent to the volumetric flask to dissolve the compound, ensuring the final volume is accurate.

-

Cleaning: Immediately dispose of the weigh paper and any contaminated materials in a designated hazardous waste container. Clean the spatula and work surface thoroughly.

Caption: Workflow for the safe weighing and solution preparation of potent compounds.

Conclusion

This compound is a specialized chemical intermediate with significant potential in drug discovery, particularly in the synthesis of targeted protein degraders. Its hazardous properties necessitate a comprehensive understanding and strict adherence to safety and handling protocols. By following the guidelines outlined in this technical guide, researchers and drug development professionals can safely and effectively utilize this compound in their pursuit of novel therapeutics.

References

- 1. This compound | 887351-41-9 [amp.chemicalbook.com]

- 2. 887351-41-9|this compound|BLD Pharm [bldpharm.com]

- 3. echa.europa.eu [echa.europa.eu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

Abstract

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aniline derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifluoromethyl, nitro, and cyclopropyl moieties provide a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapies. This technical guide provides an in-depth analysis of its commercial availability, outlines a robust laboratory-scale synthesis protocol, and explores its critical applications, with a focus on its role as an intermediate for advanced pharmaceutical agents like protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction and Chemical Identity

This compound (CAS No. 887351-41-9) is an aromatic organic compound featuring a core aniline structure substituted with three key functional groups.[1][2][3] The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl or ethyl group but imparts significantly different electronic properties, increasing lipophilicity and metabolic stability.[4][5] The nitro (-NO2) group is a strong electron-withdrawing group and a versatile synthetic handle, often serving as a precursor to an amine for further functionalization. The cyclopropyl group is a strained, three-membered ring that can improve metabolic stability, enhance binding affinity, and modulate the conformation of a molecule.[6]

The strategic placement of these groups makes this compound a sought-after intermediate in the synthesis of high-value molecules, particularly in the field of targeted protein degradation and kinase inhibition.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 887351-41-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1][3] |

| Molecular Weight | 246.2 g/mol | [1][3] |

| Appearance | Typically a yellow to orange solid | Inferred from related compounds |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1][7] |

Commercial Availability

This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. Researchers can procure this compound in quantities ranging from milligrams to hundreds of grams. It is crucial to obtain the material from a reputable supplier to ensure high purity, which is critical for reproducible downstream synthetic applications.

| Supplier | Purity | Available Quantities | Catalog Number | Reference |

| BLDpharm | - | Varies | 887351-41-9 | [2] |

| CP Lab Safety | min 98% | 100 grams | - | [1] |

| Santa Cruz Biotechnology | - | Varies | sc-484897 | [3] |

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis Protocol

While commercially available, this compound can also be synthesized in a laboratory setting. The most common and logical synthetic route is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable di-substituted benzene precursor, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with cyclopropylamine. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack by the amine.

Representative Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis of the title compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from similar syntheses of N-cyclopropyl nitroanilines.[8] CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[9][10]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.), cyclopropylamine (1.5-2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) to the flask (approx. 5-10 mL per mmol of the limiting reagent).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer. Wash the organic layer sequentially with water and saturated brine solution to remove the solvent and inorganic salts.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate. Its structure is pre-validated for inclusion in biologically active molecules.

Protein Degrader Building Block

This compound is explicitly categorized as a "Protein Degrader Building Block".[1] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the aniline nitrogen, after reduction of the nitro group, can be used as an attachment point for a linker connected to an E3 ligase-binding moiety.

Caption: Logical flow from the starting material to an advanced drug candidate.

Scaffold for Kinase Inhibitors

The aniline scaffold is a common feature in many kinase inhibitors. The cyclopropyl and trifluoromethyl groups can provide advantageous interactions within the ATP-binding pocket of kinases.[6] For example, related N-cyclopropyl benzamide structures have been successfully developed as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[11] The core structure of this compound provides a foundation that medicinal chemists can elaborate upon to target specific kinases involved in cancer and other diseases.

Safety and Handling

This compound is a chemical for research and development purposes and must be handled with care.[1] While a specific Safety Data Sheet (SDS) should be obtained from the supplier, general precautions for related nitroaromatic and aniline compounds apply.

-

Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[7][10][12][13]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[9]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.[12]

-

Store in a tightly closed container in a dry, cool place.[7]

-

Conclusion

This compound is a readily available and synthetically accessible building block of significant interest to the pharmaceutical and life sciences research communities. Its unique combination of functional groups provides a robust starting point for the development of sophisticated molecules, particularly in the promising fields of targeted protein degradation and kinase inhibition. This guide provides the foundational knowledge required for researchers to source, synthesize, and strategically implement this valuable compound in their drug discovery programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 887351-41-9|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cpachem.com [cpachem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Incorporation of Trifluoromethylated Aniline Derivatives in Modern Research: A Technical Guide

Introduction: The Ascendancy of Fluorine in a Researcher's Toolkit

In the landscape of contemporary chemical research, particularly within drug discovery and materials science, the strategic introduction of fluorine-containing moieties has become a cornerstone of molecular design. Among these, trifluoromethylated aniline derivatives have emerged as exceptionally valuable scaffolds. Their prevalence stems from the profound and predictable influence of the trifluoromethyl (-CF3) group on the physicochemical and biological properties of the parent aniline molecule. This guide provides an in-depth exploration of trifluoromethylated aniline derivatives, offering field-proven insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

The aniline framework is a fundamental building block in organic chemistry, offering a versatile platform for synthesizing a vast array of molecules.[1] When functionalized with a trifluoromethyl group, the resulting derivative gains enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a highly sought-after intermediate in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide will delve into the causality behind the experimental choices in synthesizing and utilizing these powerful compounds.

Part 1: The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties. Its high electronegativity significantly influences the electron density of the aniline ring, which in turn affects the reactivity and basicity of the amino group.[4] This electronic-withdrawing nature is a key consideration in synthetic planning.[1]

One of the most significant contributions of the -CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[4] This property can lead to drugs with longer half-lives, reducing the required dosage and frequency of administration.[4]

Furthermore, the trifluoromethyl group substantially increases the lipophilicity of a molecule.[4] This improved ability to penetrate cell membranes is a critical factor in enhancing the bioavailability of drug candidates.[5][6] The strategic placement of a -CF3 group can therefore be a decisive factor in the success of a therapeutic agent.[7]

Table 1: Physicochemical Properties of Representative Trifluoromethylated Anilines

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 2-(Trifluoromethyl)aniline | 88-17-5 | 161.12 | 169-171 | 1.283 | 1.483 |

| 3-(Trifluoromethyl)aniline | 98-16-8 | 161.12 | 187 | 1.29 | 1.480 |

| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.12 | 82-84 (at 18 mmHg) | 1.306 | 1.481 |

| 3-Chloro-2-(trifluoromethyl)aniline | 432-21-3 | 195.57 | 238.2 | 1.425 | 1.5 |

| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | 206.11 | 295.6 | 1.564 | 1.55 |

Note: Physical properties can vary slightly based on the source and purity.[8][9][10][11]

The Concept of Bioisosterism

The trifluoromethyl group is often considered a bioisostere for other chemical groups, meaning it can replace them without significantly altering the molecule's biological activity. This interchangeability is a subject of ongoing research, with the -CF3 group being compared in size and shape to methyl, ethyl, and isopropyl groups.[12][13] Recent analysis suggests that its steric effect is most similar to an ethyl group.[12][13] The ability to use the trifluoromethyl group as a bioisosteric replacement for functionalities like the nitro group has proven effective in improving the "drug-like" properties of compounds, often leading to increased potency and better metabolic stability.[14][15]

Part 2: Synthetic Strategies for Accessing Trifluoromethylated Anilines

The introduction of a trifluoromethyl group onto an aniline ring can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern (ortho, meta, or para), the presence of other functional groups, and scalability.

Recent Advances in Trifluoromethylation

Historically, the synthesis of trifluoromethylated aromatic compounds posed significant challenges, often requiring harsh reaction conditions or the use of hazardous reagents.[16] However, recent years have seen the development of more user-friendly and efficient methods. Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, have revolutionized the field by providing sources of "CF3+" that can react with a variety of nucleophiles, including anilines.[17] These reactions can sometimes be facilitated by metal or organometallic catalysts.[17]

Visible-light-promoted radical C-H trifluoromethylation of free anilines has also emerged as a powerful and economical approach.[18] This method utilizes the commercially available Togni reagent and proceeds at room temperature, offering a milder alternative to traditional methods.[18]

Caption: Modern approaches to the synthesis of trifluoromethylated anilines.

Detailed Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

A notable advancement is the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are valuable building blocks for pharmaceuticals and agrochemicals.[16] The following protocol is based on a two-step sequence involving O-trifluoromethylation and subsequent intramolecular OCF3 migration.[19][20][21]

Step 1: O-Trifluoromethylation of a N-Aryl-N-hydroxyacetamide Derivative

-

Precursor Synthesis: Synthesize the N-hydroxyacetamido precursor, for example, methyl 4-(N-hydroxyacetamido)benzoate, through the reduction of the corresponding nitro compound followed by acetylation.[19]

-

Reaction Setup: In a glovebox or using Schlenk techniques, combine the N-hydroxyacetamido precursor (1.0 equiv), Togni reagent II (1.2 equiv), and a catalytic amount of cesium carbonate (10 mol%) in an oven-dried round-bottom flask.[19][20]

-

Reaction Execution: Add anhydrous chloroform to the flask and stir the mixture at room temperature.[20]

-

Workup and Purification: Monitor the reaction by TLC. Upon completion, the reaction mixture is typically purified by column chromatography to yield the O-trifluoromethylated intermediate.[19]

Step 2: Intramolecular OCF3 Migration

-

Reaction Setup: Place the purified O-trifluoromethylated intermediate in a pressure vessel with nitromethane.[19]

-

Reaction Execution: Seal the vessel and heat the reaction mixture at 120 °C. It is crucial to conduct this step behind a safety shield due to the potential hazards of heated nitromethane.[19]

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. The crude product is then purified by column chromatography to afford the desired ortho-trifluoromethoxylated aniline derivative.[19]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

Whitepaper: A Technical Guide to the Rational Design and Application of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline as a Novel Covalent Chemoproteomic Probe

Abstract: The identification of protein targets for bioactive small molecules and the mapping of ligandable sites across the proteome are foundational challenges in drug discovery and chemical biology. Covalent chemical probes, which form permanent bonds with their protein targets, have emerged as powerful tools for addressing these challenges. This guide introduces N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a compound not yet established in proteomics, and outlines a scientifically grounded, theoretical framework for its development into a novel, cysteine-reactive chemoproteomic probe. We will deconstruct the molecule's chemical architecture to propose a mechanism of action and provide detailed, field-proven protocols for its synthesis, validation, and application in proteome-wide target discovery. This document serves as a roadmap for researchers, scientists, and drug development professionals to leverage this compound in expanding the covalent probe toolbox.

Introduction: The Unmet Need for Diverse Covalent Probes

Modern proteomics seeks to understand protein function in native biological systems. A key sub-discipline, chemical proteomics, utilizes small-molecule probes to interrogate protein activity, identify ligandable pockets, and discover the cellular targets of therapeutic agents.[1][2][3] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that has successfully mapped the reactive landscapes of nucleophilic amino acids, with a particular focus on cysteine.[4][5]

Cysteine, though having a low overall abundance, is present in the vast majority of human proteins and its unique nucleophilicity makes it an ideal target for electrophilic probes.[5] Covalent ligands targeting cysteine have led to approved cancer therapeutics and have expanded the "druggable" proteome by engaging shallow binding pockets.[6] However, the field is dominated by a few well-established reactive groups, or "warheads," such as acrylamides and chloroacetamides.[6][7] To fully explore the ligandable cysteinome, there is a pressing need to develop novel probes with unique reactivity profiles.

This guide puts forth this compound as a candidate for a new class of covalent probes. While its application in proteomics is not yet documented, its chemical structure presents a compelling opportunity for rational design. We will explore its potential as a cysteine-reactive probe, leveraging the electron-withdrawing properties of its nitro and trifluoromethyl groups to activate the aromatic ring for nucleophilic attack.

Molecular Deconstruction and Proposed Mechanism of Action

The potential of this compound as a chemical probe lies in the specific arrangement of its functional groups.

-

The Core Scaffold: The aniline ring provides a foundational structure.

-

The Activating Groups: The ortho-nitro (-NO₂) and para-trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. Their combined effect significantly lowers the electron density of the aromatic ring, making it highly "electron-deficient."

-

The Leaving Group (Hypothesized): In this proposed mechanism, the nitro group is not the reactive warhead itself, but rather the key activating component that renders a different part of the molecule susceptible to attack. We hypothesize that this compound could function via a Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophilic cysteine residue attacks the carbon atom bearing a suitable leaving group. While this specific molecule lacks a canonical leaving group like a halogen, under certain biological conditions, or with slight synthetic modification (e.g., replacing the nitro group with a fluoro or chloro group while retaining another activating group), it could become a potent electrophile.

Proposed Covalent Targeting Mechanism: Nucleophilic Aromatic Substitution (SNAr)

We propose that a hyper-reactive cysteine thiol(ate) in a protein's binding pocket could directly attack the aniline ring, displacing a leaving group. The strong electron-withdrawing nature of the nitro and trifluoromethyl substituents is critical for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during this reaction, thereby lowering the activation energy and facilitating the covalent bond formation.

Caption: Proposed SNAr mechanism for covalent protein modification.

Experimental Design for Probe Validation and Target Discovery

To validate this compound as a useful probe, a systematic, multi-stage experimental plan is required. This involves synthesizing a version of the probe suitable for downstream analysis and then applying it in increasingly complex biological systems.[8][9][10]

Synthesis of an Alkyne-Tagged Probe for Bio-orthogonal Ligation

For target identification using mass spectrometry, the core molecule must be derivatized with a bio-orthogonal handle.[8][9] A terminal alkyne is ideal as it allows for "click chemistry" conjugation to a biotin-azide reporter tag for enrichment.

Protocol 1: Synthesis of Alkyne-Derivatized Probe

-

Starting Material: this compound.

-

Reaction: Modify the cyclopropylamine or aniline nitrogen with a linker containing a terminal alkyne. A common strategy is acylation using a reagent like 4-pentynoic acid N-hydroxysuccinimide (NHS) ester.

-

Purification: Purify the final product, the "probe compound," using flash column chromatography.

-

Characterization: Confirm the structure and purity of the probe compound via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Validation: Target Engagement with a Model Protein

Before moving to the complex proteome, the probe's reactivity should be confirmed with a known cysteine-containing protein, such as recombinant human GSTP1 or a specific kinase.

Protocol 2: Recombinant Protein Labeling

-

Incubation: Incubate the recombinant protein (e.g., 5 µM) with varying concentrations of the alkyne-probe (e.g., 10-100 µM) in a suitable buffer (e.g., PBS, pH 7.4) for 1 hour at 37°C.

-

Click Chemistry: To the reaction mixture, add copper(I)-catalyst (e.g., TBTA, CuSO₄, and a reducing agent like sodium ascorbate) and an azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin). Allow the reaction to proceed for 1 hour at room temperature.

-

Analysis by SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer. Separate proteins by gel electrophoresis and visualize biotinylated proteins by Western blot using a streptavidin-HRP conjugate. An increasing band intensity with higher probe concentration indicates successful covalent labeling.

-